tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Overview
Description
Trifluoromethylpyridines are a class of compounds that have found extensive use in the pharmaceutical and agrochemical industries . They are known for their unique physicochemical properties, which are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .
Chemical Reactions Analysis
Trifluoromethylpyridines are known to be involved in various reactions. For example, Pd complexes of trifluoromethylpyridines have demonstrated utility in various reactions including conjugated addition of boronic acids to enones, redox-relay Heck reactions, Heck–Matsuda arylation, arylboration, and several Heck-related cascade reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyridine ring. Trifluoromethyl groups are known for their unique physicochemical properties, including their size, electronegativity, and lipophilicity .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis Techniques : One study described a two-step synthesis of 3-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones using a one-pot tandem palladium-catalysed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate with substituted primary anilines (Scott, 2006).
- Crystal Structure Analysis : Another research focused on the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives including N-tert-butyl derivatives (Dhanalakshmi et al., 2018).
- Regioselectivity in Synthesis : A comparative study was conducted on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, emphasizing the role of reaction media and regioselectivity (Martins et al., 2012).
Chemical Properties and Reactions
- Fluorocarbon Derivatives : Research into the synthesis of fluorocarbon derivatives of nitrogen, including 2-(trifluoromethyl)imidazo[1,2-a]pyridines, highlights the reactivity and potential applications of these compounds (Banks & Thomson, 1984).
- Palladium-Catalyzed Coupling Reactions : A study focused on the palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various substituted arylboronic acids (Wustrow & Wise, 1991).
Potential Applications
- Vibrational Properties in Pharmaceutical Compounds : Another study designed and synthesized derivatives of imidazo[1,2-a]pyridine, analyzing their structure, vibrational properties, and theoretical calculations. These compounds are integral to various drug molecules (Chen et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)17-9(16-7)12(13,14)15/h4-6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOBQALSVCWHDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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